molecular formula C15H17N3 B086973 4-(2,4-Xylylazo)-2-methylaniline CAS No. 102-63-6

4-(2,4-Xylylazo)-2-methylaniline

Cat. No. B086973
CAS RN: 102-63-6
M. Wt: 239.32 g/mol
InChI Key: FBVBEKWBELWCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Xylylazo)-2-methylaniline, commonly known as Orange G, is a synthetic azo dye that has been extensively used in various industries, including textile, paper, and food. Orange G has also been used as a biological stain and a pH indicator. The chemical structure of Orange G consists of a diazo group (-N=N-) and an azo group (-N=N-) attached to a phenyl ring. The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate.

Mechanism Of Action

The mechanism of action of Orange G is not well understood. However, it is believed that Orange G binds to cellular structures, such as nucleic acids and proteins, through electrostatic and hydrophobic interactions. This binding can result in changes to the structure and function of these cellular components.

Biochemical And Physiological Effects

Orange G has been shown to have cytotoxic effects on various cell lines. It has been shown to induce apoptosis in human leukemia cells and inhibit the growth of breast cancer cells. Orange G has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One advantage of using Orange G as a biological stain is its low cost and availability. However, Orange G is not suitable for all types of staining and can produce nonspecific staining in some cases. Additionally, Orange G has been shown to be mutagenic and carcinogenic in some studies, which may limit its use in certain applications.

Future Directions

1. The development of new synthetic methods for Orange G that are more efficient and environmentally friendly.
2. The investigation of the mechanism of action of Orange G on cellular structures.
3. The development of new applications for Orange G in the field of biotechnology.
4. The evaluation of the toxicity and safety of Orange G in various applications.
5. The synthesis and evaluation of new analogs of Orange G with improved properties.
In conclusion, Orange G is a synthetic azo dye that has been widely used in various industries and research applications. Its synthesis involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. Orange G has been used as a biological stain, a pH indicator, and a model compound in various studies. Its mechanism of action is not well understood, but it has been shown to have cytotoxic, antifungal, and antibacterial properties. However, its mutagenic and carcinogenic properties may limit its use in certain applications. Future research directions include the development of new synthetic methods, investigation of its mechanism of action, and evaluation of its toxicity and safety.

Synthesis Methods

The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. The diazotization of 2,4-xylenol is carried out by the addition of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then added to 2,4-dimethylaniline in the presence of sodium acetate to form Orange G. The reaction is typically carried out at a temperature of 0-5°C.

Scientific Research Applications

Orange G has been extensively used as a biological stain in various research applications. It has been used to stain chromosomes, nuclei, and cytoplasm in both plant and animal cells. Orange G has also been used as a pH indicator in biochemical assays. Additionally, Orange G has been used as a model compound to study the adsorption behavior of dyes on various surfaces.

properties

CAS RN

102-63-6

Product Name

4-(2,4-Xylylazo)-2-methylaniline

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)diazenyl]-2-methylaniline

InChI

InChI=1S/C15H17N3/c1-10-4-7-15(12(3)8-10)18-17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3

InChI Key

FBVBEKWBELWCNW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C

Other CAS RN

102-63-6

Origin of Product

United States

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